
Triethylammonium sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylammonium sulfite is a chemical compound that belongs to the class of protic ionic liquids. These compounds are known for their ability to conduct protons, making them valuable in various electrochemical applications. This compound is formed by the reaction of sulfurous acid with triethylamine, resulting in a compound that has unique properties and applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylammonium sulfite can be synthesized through a straightforward acid-base reaction. The reaction involves the transfer of a proton from sulfurous acid to triethylamine. The general reaction is as follows:
H2SO3+(C2H5)3N→(C2H5)3NH2SO3
Industrial Production Methods
In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring. The resulting product is then purified through various techniques such as crystallization or distillation to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylammonium sulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triethylammonium sulfate.
Reduction: It can be reduced to form sulfur dioxide and triethylamine.
Substitution: It can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Triethylammonium sulfate.
Reduction: Sulfur dioxide and triethylamine.
Substitution: Depending on the substituent, various triethylammonium salts can be formed.
Wissenschaftliche Forschungsanwendungen
Triethylammonium sulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an electrolyte in electrochemical cells.
Wirkmechanismus
The mechanism by which triethylammonium sulfite exerts its effects is primarily through its ability to conduct protons. This property makes it valuable in electrochemical applications where proton conduction is essential. The molecular targets and pathways involved include the facilitation of proton transfer in fuel cells and other electrochemical devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethylammonium sulfate
- Triethylammonium hydrogen sulfate
- Tetraethylammonium chloride
Comparison
Triethylammonium sulfite is unique in its ability to act as both a reducing and oxidizing agent, depending on the reaction conditions. This versatility sets it apart from similar compounds such as triethylammonium sulfate, which primarily acts as an oxidizing agent. Additionally, this compound’s proton-conducting properties make it particularly valuable in electrochemical applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H32N2O3S |
|---|---|
Molekulargewicht |
284.46 g/mol |
IUPAC-Name |
triethylazanium;sulfite |
InChI |
InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |
InChI-Schlüssel |
FDCPZJRFIPCMOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
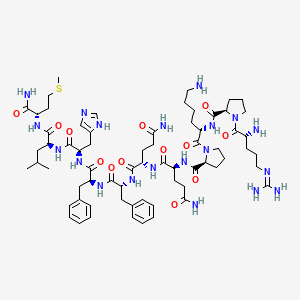

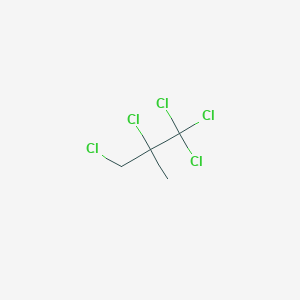
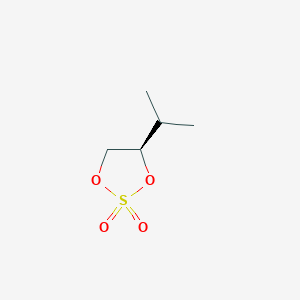
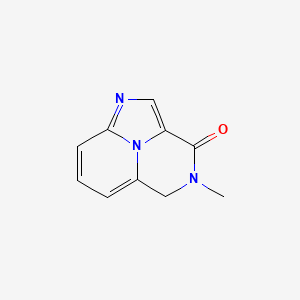

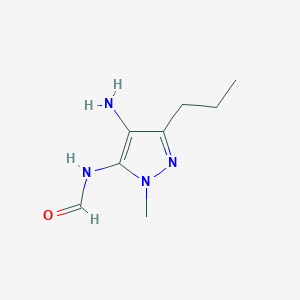

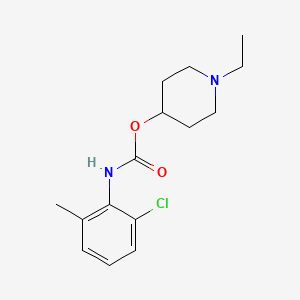
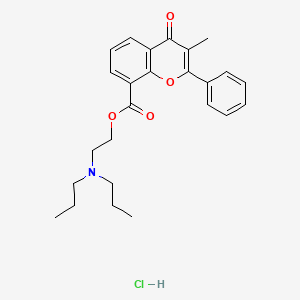
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)
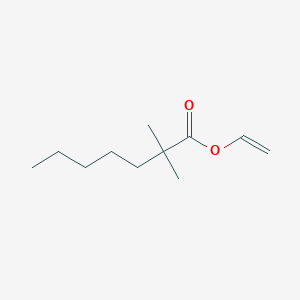
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
